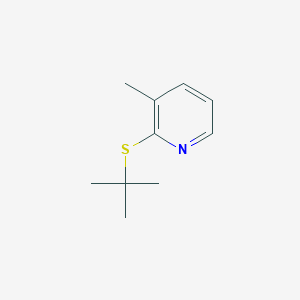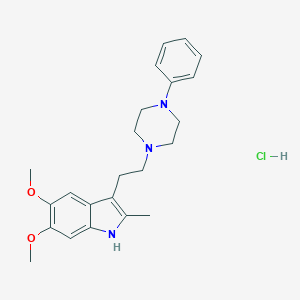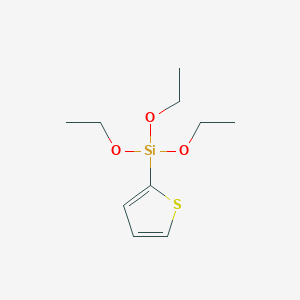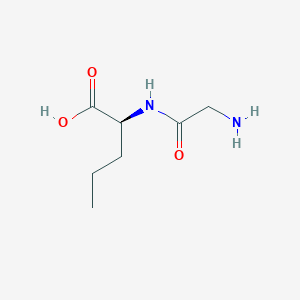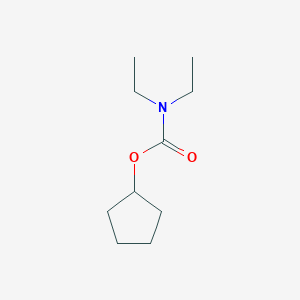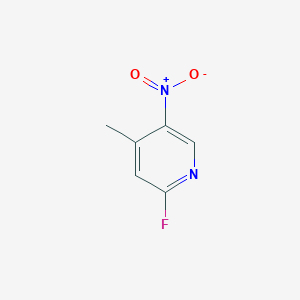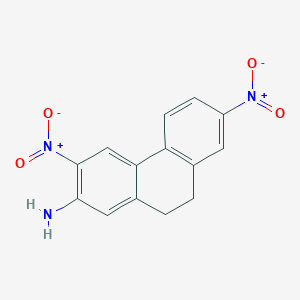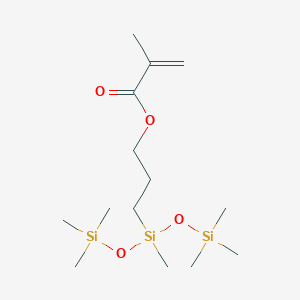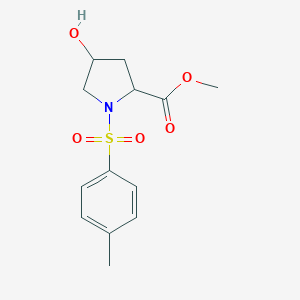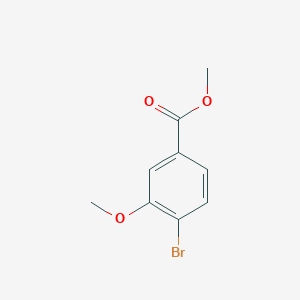
Methyl 4-bromo-3-methoxybenzoate
Overview
Description
“Methyl 4-bromo-3-methoxybenzoate” is a chemical compound with the empirical formula C9H9BrO3 . It has a molecular weight of 245.07 . This compound is typically found in a solid form .
Synthesis Analysis
The synthesis of “Methyl 4-bromo-3-methoxybenzoate” can be achieved from “Methyl 4-bromo-3-hydroxybenzoate” and Dimethyl sulfate .Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-3-methoxybenzoate” can be represented by the SMILES stringCOC(C1=CC(OC)=C(C=C1)Br)=O . This indicates that the molecule consists of a methoxy group (OC) and a bromine atom (Br) attached to a benzene ring, with a methyl ester group (=O) also attached to the ring . Physical And Chemical Properties Analysis
“Methyl 4-bromo-3-methoxybenzoate” is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 306.0±22.0 °C at 760 mmHg, and a flash point of 138.9±22.3 °C . The compound has 3 freely rotating bonds, and its polar surface area is 36 Å2 .Scientific Research Applications
Organic Synthesis
Methyl 4-bromo-3-methoxybenzoate: is a valuable building block in organic synthesis. It can be used to introduce the 4-bromo-3-methoxyphenyl moiety into larger molecules. This compound is particularly useful in the synthesis of complex molecules due to its reactive bromomethyl group, which can undergo further transformations such as Suzuki coupling reactions .
Medicinal Chemistry
In medicinal chemistry, Methyl 4-bromo-3-methoxybenzoate serves as a precursor for the synthesis of various pharmaceuticals. Its structure is amenable to modifications that can lead to the development of new drugs with potential therapeutic applications, especially in the field of oncology where halogenated compounds are often explored for their anticancer properties .
Material Science
This compound finds applications in material science, particularly in the development of organic semiconductors. The bromine atom in Methyl 4-bromo-3-methoxybenzoate can be used to attach it to polymer backbones, altering the electronic properties of the material, which is essential for creating efficient organic electronic devices .
Catalysis
Methyl 4-bromo-3-methoxybenzoate: can act as a ligand in catalytic systems. Its methoxy group can coordinate to metal centers, forming complexes that are used as catalysts in various chemical reactions, including oxidative addition and reductive elimination processes that are fundamental in cross-coupling reactions .
Agrochemical Research
In agrochemical research, derivatives of Methyl 4-bromo-3-methoxybenzoate are investigated for their potential use as herbicides or pesticides. The bromine atom allows for easy functionalization, creating compounds that can interact with biological targets in pests and weeds .
Photographic Chemicals
The bromine content of Methyl 4-bromo-3-methoxybenzoate makes it a candidate for use in the synthesis of photographic chemicals. Bromine compounds are often used in light-sensitive materials due to their ability to form silver halide crystals, which are integral to traditional photographic processes .
Polymer Additives
As a polymer additive, Methyl 4-bromo-3-methoxybenzoate can be incorporated into polymers to modify their physical properties. For instance, it can be used to increase the flame retardancy of a polymer by introducing bromine, which helps to inhibit the combustion process .
Flavor and Fragrance Industry
Lastly, Methyl 4-bromo-3-methoxybenzoate can be used in the flavor and fragrance industry. Its methoxybenzoate structure is similar to compounds that have aromatic qualities, and it can be used as an intermediate in the synthesis of compounds that impart particular scents or flavors .
Safety and Hazards
“Methyl 4-bromo-3-methoxybenzoate” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . It’s important to handle this compound with appropriate safety measures.
properties
IUPAC Name |
methyl 4-bromo-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDKHRGIJWOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561758 | |
| Record name | Methyl 4-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-methoxybenzoate | |
CAS RN |
17100-63-9 | |
| Record name | Methyl 4-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-3-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is methyl 4-bromo-3-methoxybenzoate utilized in the synthesis of carbazole alkaloids like Murrayanine and Mukonine?
A1: Methyl 4-bromo-3-methoxybenzoate serves as a crucial starting material in the synthesis of Murrayanine and Mukonine. [] The synthesis relies on a regioselective Buchwald coupling reaction, where methyl 4-bromo-3-methoxybenzoate reacts with aniline. This coupling reaction forms a biaryl compound, which is a key intermediate in the multi-step synthesis of the target carbazole alkaloids. Subsequent transformations, including oxidative coupling and cyclization, ultimately lead to the formation of Murrayanine and Mukonine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


